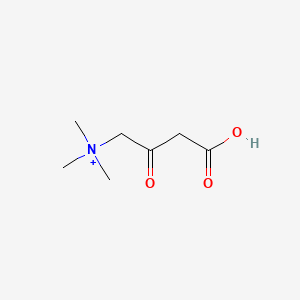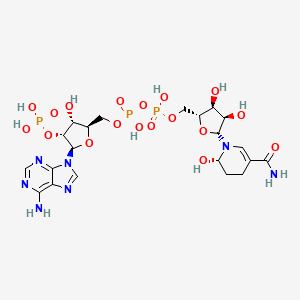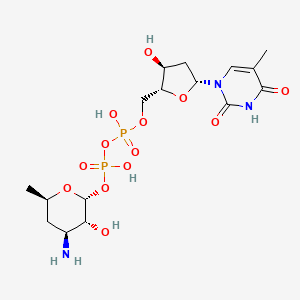
Acide 2-hydrazino-nicotinique
Vue d'ensemble
Description
2-Hydrazino-nicotinic acid is a heterocyclic compound with the molecular formula C6H7N3O2. It is a derivative of nicotinic acid, where the hydrogen atom at the second position of the pyridine ring is replaced by a hydrazino group.
Applications De Recherche Scientifique
2-Hydrazino-nicotinic acid has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
2-Hydrazino-nicotinic acid is a derivative of nicotinic acid, also known as niacin . Niacin is a B vitamin that plays a crucial role in the body’s metabolism, acting as a precursor for the coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP) . These coenzymes are involved in various redox reactions in the body . Therefore, the primary targets of 2-Hydrazino-nicotinic acid are likely to be similar to those of niacin, which include enzymes involved in redox reactions .
Mode of Action
It is known that niacin can decrease lipids and apolipoprotein b (apo b)-containing lipoproteins by modulating triglyceride synthesis in the liver, which degrades apo b, or by modulating lipolysis in adipose tissue . As a derivative of niacin, 2-Hydrazino-nicotinic acid may share similar mechanisms of action.
Biochemical Pathways
2-Hydrazino-nicotinic acid is likely to affect the same biochemical pathways as niacin. Niacin is involved in the metabolism of carbohydrates, fats, and proteins, and plays a key role in cellular respiration . It is also involved in the synthesis of fatty acids, cholesterol, and genetic material . In addition, niacin is a precursor of the coenzymes NAD and NADP, which are involved in many metabolic pathways .
Pharmacokinetics
It is known that niacin is well absorbed from the gastrointestinal tract and is widely distributed throughout the body . It is metabolized in the liver and excreted in the urine . The pharmacokinetics of 2-Hydrazino-nicotinic acid may be similar.
Result of Action
The molecular and cellular effects of 2-Hydrazino-nicotinic acid are likely to be similar to those of niacin. Niacin has been shown to have lipid-lowering effects, reducing levels of low-density lipoprotein (LDL) cholesterol and triglycerides, and increasing levels of high-density lipoprotein (HDL) cholesterol . It also has antioxidant, anti-inflammatory, and neuroprotective effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Hydrazino-nicotinic acid can be synthesized through several methods. One common approach involves the reaction of nicotinic acid with hydrazine hydrate under reflux conditions. The reaction typically proceeds in an aqueous or alcoholic medium, and the product is isolated by crystallization .
Industrial Production Methods: In an industrial setting, the synthesis of 2-hydrazino-nicotinic acid may involve continuous flow processes to enhance yield and efficiency. The reaction conditions are optimized to ensure high purity and minimal by-products. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Hydrazino-nicotinic acid undergoes various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form corresponding azides or nitroso derivatives.
Reduction: The compound can be reduced to form hydrazones or amines.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions include hydrazones, azides, and substituted nicotinic acid derivatives .
Comparaison Avec Des Composés Similaires
Nicotinic Acid: The parent compound, which lacks the hydrazino group.
Isonicotinic Acid: A structural isomer with the carboxyl group at the fourth position of the pyridine ring.
Hydrazinopyridines: Compounds with hydrazino groups at different positions on the pyridine ring.
Uniqueness: 2-Hydrazino-nicotinic acid is unique due to the presence of both a carboxyl group and a hydrazino group on the pyridine ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile building block in synthetic chemistry .
Propriétés
IUPAC Name |
2-hydrazinylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c7-9-5-4(6(10)11)2-1-3-8-5/h1-3H,7H2,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZCVLYJVVCABBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of finding 2-Hydrazino-nicotinic acid in Melissa Officinalis?
A1: The research paper primarily focuses on the essential oil composition and antioxidant activity of Melissa Officinalis extracts []. While it identifies 2-Hydrazino-nicotinic acid as a major component of the ethanol extract (11.37%), the study does not delve into its specific properties or biological activities.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(4-Methylphenoxy)ethyl]isoindole-1,3-dione](/img/structure/B1216845.png)













